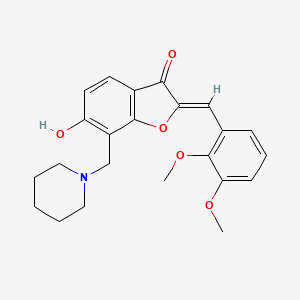
4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)-2,6-dimethylmorpholine” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a sulfonyl group, a phenyloxazol group, and a dimethylmorpholine group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The chlorophenyl and phenyloxazol groups are aromatic, indicating the presence of delocalized electrons. The sulfonyl group is a common functional group in organic chemistry, often involved in the formation of sulfones .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl and chlorophenyl groups could make it reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could influence its solubility, while the aromatic groups could affect its stability .Scientific Research Applications
Fluorescent Molecular Probes
The structural motif similar to "4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)-2,6-dimethylmorpholine" has been utilized in the synthesis of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, attributed to an intramolecular charge transfer. The unique fluorescence-environment dependency, long emission wavelength, and high quantum yields make these compounds suitable for developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Catalytic Activities
Compounds bearing phenolate-oxazoline ligands, similar in structure to the one , have been synthesized and tested for their catalytic activities in oxygen atom transfer reactions. The study highlights the influence of isomeric forms on O-atom-transfer reactivity, showcasing the potential of these compounds in catalytic applications, particularly in the reduction of perchlorate salts with organic sulfides as the oxygen acceptor (Schachner et al., 2014).
Polymer Synthesis
A compound with a similar sulfonyl chloride moiety has been used as a monomer for synthesizing new optically active heterocyclic polyimides. These polymers exhibit excellent thermal stability and might have applications in materials science, particularly in the development of optoelectronic devices (Mallakpour et al., 2001).
Molecular Rearrangements
Research on 4-iminomethyl-1,2,3-triazoles demonstrates the potential for molecular rearrangements involving compounds with structural elements similar to "this compound". Such rearrangements can lead to the synthesis of novel compounds with potential applications in medicinal chemistry and drug development (L'abbé et al., 1990).
Antiviral and Antioxidant Properties
Novel 1,2,3-triazole derivatives, synthesized using different sulfonic acids, have been evaluated for their in vitro antibacterial activity and free radical scavenging ability. This indicates the potential of compounds within this class for developing new antiviral and antioxidant agents (Sreerama et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target coagulation factor x in humans .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity against certain bacterial strains .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its overall effectiveness .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-14-12-24(13-15(2)27-14)21-20(23-19(28-21)16-6-4-3-5-7-16)29(25,26)18-10-8-17(22)9-11-18/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUIUFFHXLPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)
![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)

![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

